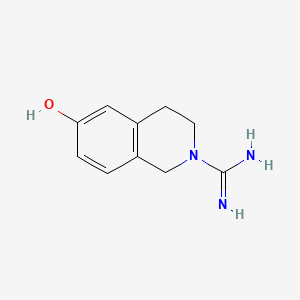
6-Hydroxy Debrisoquin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy Debrisoquin is an organic compound with the molecular formula C10H13N3O. It is a derivative of Debrisoquine, which is an antihypertensive drug frequently used for phenotyping the cytochrome P450 2D6 enzyme, a drug-metabolizing enzyme . This compound is a white to off-white crystalline powder that is soluble in ethanol and chloroform .
Vorbereitungsmethoden
The preparation of 6-Hydroxy Debrisoquin involves multiple synthetic steps. One common method includes the hydroxylation of Debrisoquine. This process typically involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are more complex and involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
6-Hydroxy Debrisoquin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy Debrisoquin has several scientific research applications:
Biology: It is used in pharmacogenetic studies to understand the genetic variations in drug metabolism.
Medicine: It is used in the development of antihypertensive drugs and in the study of drug interactions.
Wirkmechanismus
6-Hydroxy Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy Debrisoquin is similar to other derivatives of Debrisoquine, such as:
Guanoxan: Another antihypertensive drug with a similar mechanism of action.
Guanadrel: A drug used to treat high blood pressure, also acting on the sympathetic nervous system.
Guanisoquin: The 7-bromo analog of Debrisoquine.
What sets this compound apart is its specific use in phenotyping the cytochrome P450 2D6 enzyme, making it a valuable tool in pharmacogenetic research.
Eigenschaften
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-5-9(14)2-1-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCJGVPMCXDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724086 |
Source


|
| Record name | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61911-79-3 |
Source


|
| Record name | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
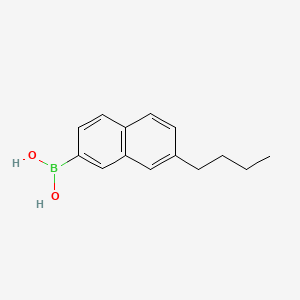
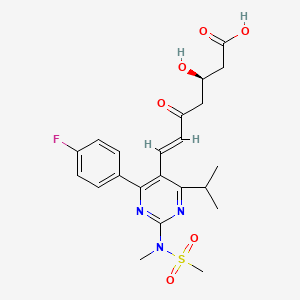
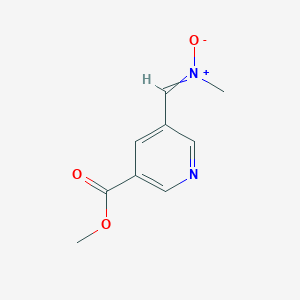
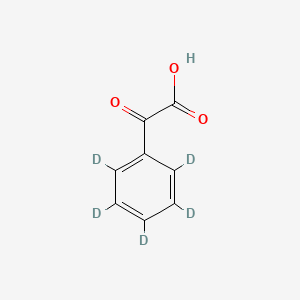

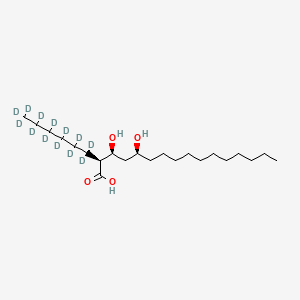
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
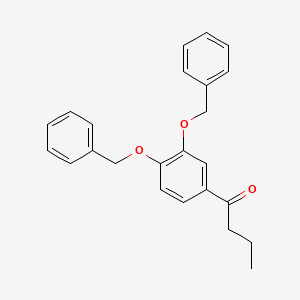
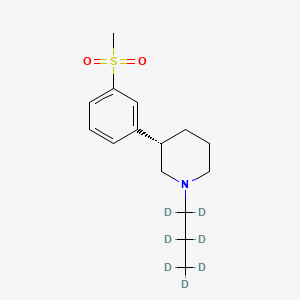
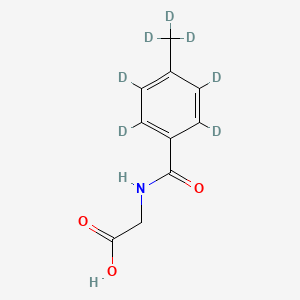
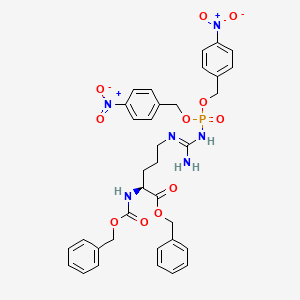
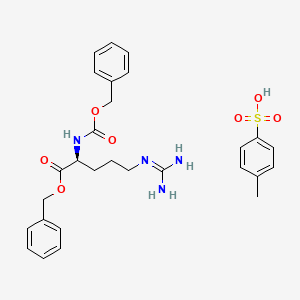
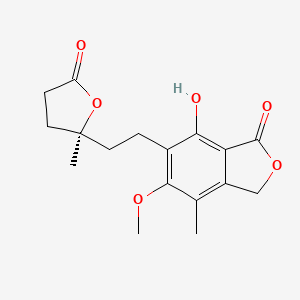
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
